Cbz-trans-4-fluoro-Pro-OH
Description
Significance of Proline Residues in Peptide and Protein Conformation
Proline stands alone among the 20 proteinogenic amino acids due to its distinctive cyclic structure, where the side chain forms a pyrrolidine (B122466) ring by bonding back to the backbone amide nitrogen. nih.govwikipedia.org This unique feature imposes significant conformational rigidity on the polypeptide chain. wikipedia.org Unlike other amino acids, the backbone dihedral angle (φ) of proline is restricted to approximately -63° ± 15°, severely limiting the available conformational space. caltech.edu This rigidity is crucial for the formation of specific secondary structures, such as tight turns and polyproline helices, and often introduces kinks within α-helices. nih.govnih.govnih.gov
The proline ring itself can adopt two primary, rapidly interconverting puckered conformations: Cγ-endo and Cγ-exo. caltech.edu Furthermore, the peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. While the trans conformation is overwhelmingly favored for most peptide bonds, the energy difference between the cis and trans isomers of an X-Pro bond is much smaller, leading to a significant population of the cis form. nih.govfrontiersin.org This cis-trans isomerization can be a rate-limiting step in protein folding and can act as a molecular switch in biological processes. frontiersin.orgresearchgate.net The conformational constraints and the propensity for cis-trans isomerization make proline a critical determinant of protein architecture, stability, and function. caltech.edunih.gov
Rationale for Fluorine Atom Incorporation into Amino Acid Analogs for Research Purposes
The incorporation of fluorine into amino acid analogs is a widely used strategy in peptide and protein research for several compelling reasons. Fluorine is the most electronegative element, and its introduction can profoundly influence the physicochemical properties of a molecule without a significant increase in size, as its van der Waals radius is only slightly larger than that of a hydrogen atom. rsc.org
Key rationales for fluorination include:
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and influence local polarity. fu-berlin.de This can be used to fine-tune electrostatic interactions and hydrogen bonding capabilities. nih.gov
Enhancement of Stability: Fluorination, particularly in the hydrophobic core of proteins, can significantly increase thermal and chemical stability. pnas.orgacs.org This "fluorous effect" is attributed to the hydrophobic and lipophobic nature of fluorocarbons, which can lead to more favorable packing and increased buried hydrophobic surface area. nih.govpnas.org Fluorinated peptides and proteins often exhibit enhanced resistance to proteolytic degradation. pnas.orgresearchgate.net
Conformational Control: The introduction of fluorine can create specific stereoelectronic effects that bias the conformation of the amino acid side chain and the peptide backbone. researchgate.net For instance, in proline derivatives, fluorination at the C4 position can influence the ring pucker and the cis/trans isomer ratio of the preceding peptide bond. nih.govnih.gov
Probes for Mechanistic Studies: The fluorine-19 isotope (¹⁹F) is a powerful nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is virtually absent in natural biological systems, ¹⁹F NMR provides a background-free window to probe the local environment, conformation, and dynamics of the fluorinated residue within a peptide or protein. nih.goviris-biotech.de
Overview of Cbz-trans-4-fluoro-Pro-OH as a Strategic Building Block in Peptide and Protein Research
This compound is a chemically protected derivative of (2S, 4R)-4-fluoroproline, often referred to as (4R)-fluoroproline (Flp). The "Cbz" (carboxybenzyl) group is a common amine protecting group in peptide synthesis, introduced by Bergmann and Zervas in 1932. rsc.orgresearchgate.net This building block is strategically valuable because it allows for the site-specific incorporation of a conformationally biased proline analog into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies. nih.gov
The trans stereochemistry of the fluorine atom at the 4-position of the proline ring has a profound and predictable effect on the local conformation. It strongly biases the pyrrolidine ring towards a Cγ-exo pucker and favors a trans conformation of the preceding peptide bond. nih.govnih.gov This ability to enforce a specific local geometry makes this compound an invaluable tool for:
Investigating Structure-Function Relationships: By replacing a natural proline with its fluorinated counterpart, researchers can dissect the importance of specific proline conformations for protein folding, stability, and biological activity. nih.gov
Enhancing Peptide Stability: The inductive effect of the fluorine atom can stabilize certain secondary structures, such as the collagen triple helix, leading to increased thermal stability. nih.gov
Designing Peptidomimetics: As a constrained amino acid, it serves as a crucial component in the design of peptidomimetics—molecules that mimic the structure and function of peptides but may have improved properties like metabolic stability. researchgate.netgoogle.com
In essence, this compound provides a means to introduce a "conformational lock" at a specific position in a peptide chain, enabling a more detailed understanding of the intricate relationship between structure and function in peptides and proteins.
Data at a Glance
Below are tables summarizing key information about the compounds discussed in this article.
Table 1: Compound Properties
| Compound Name | Abbreviation | Molecular Formula | Key Feature |
|---|---|---|---|
| This compound | Cbz-Flp-OH | C₁₃H₁₄FNO₄ | Cbz-protected (4R)-fluoroproline |
| (2S, 4R)-4-Fluoroproline | Flp / (4R)-Flp | C₅H₈FNO₂ | trans-fluoroproline |
| (2S, 4S)-4-Fluoroproline | flp / (4S)-Flp | C₅H₈FNO₂ | cis-fluoroproline |
| Proline | Pro | C₅H₉NO₂ | Proteinogenic imino acid |
Table 2: Conformational Preferences of Proline Analogs
| Analog | Dominant Ring Pucker | Preferred X-Pro Amide Bond |
|---|---|---|
| Proline | Cγ-endo / Cγ-exo (small energy difference) nih.gov | Trans (but significant cis population) nih.gov |
| (4R)-Fluoroproline (Flp) | Cγ-exo nih.gov | Trans nih.gov |
| (4S)-Fluoroproline (flp) | Cγ-endo nih.gov | Cis nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
72204-23-0 |
|---|---|
Molecular Formula |
C13H14FNO4 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H14FNO4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/t10-,11+/m1/s1 |
InChI Key |
CORSVESTDJTBDT-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)F |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for Cbz Trans 4 Fluoro Pro Oh and Analogous Fluorinated Prolines
Chemical Synthesis Approaches to Cbz-trans-4-fluoro-Pro-OH
The synthesis of this compound and its analogs largely relies on the stereoselective fluorination of readily available 4-hydroxyproline (B1632879) precursors. The key challenges in these synthetic routes include controlling the stereochemistry at the C4 position, achieving efficient fluorination, and managing protecting groups for the amine and carboxylic acid functionalities.
The introduction of a fluorine atom onto the proline ring is accomplished through several methods, starting from N-protected 4-hydroxyproline derivatives. The choice of method influences the stereochemical outcome, determining whether the cis (syn) or trans (anti) isomer is formed.
A common strategy for synthesizing 4-fluoroprolines involves the nucleophilic displacement of a leaving group at the 4-position of a hydroxyproline (B1673980) derivative with a fluoride (B91410) ion. This S_N2 reaction typically proceeds with an inversion of stereochemistry.
One established route begins with N-Cbz-protected (2S,4R)-4-hydroxyproline (Hyp). The hydroxyl group is first activated by converting it into a better leaving group, such as a tosylate. Subsequent treatment with an inorganic fluoride source, like potassium fluoride, at elevated temperatures displaces the tosylate group to yield (2S,4S)-N-Cbz-4-fluoroproline (flp) with complete stereochemical inversion. nih.gov
More contemporary and scalable methods often employ organic fluoride sources, which offer improved solubility and reactivity. For instance, a protected 4-hydroxyproline methyl ester can be converted to a triflate, which is then displaced by tetrabutylammonium (B224687) fluoride (TBAF). nih.govacs.org This approach avoids the high temperatures often required for inorganic fluorides. nih.gov Another specialized method is the fluorine-thiol displacement reaction (FTDR), which demonstrates high chemoselectivity for thiols but highlights the broader utility of fluoride displacement chemistry. springernature.com
| Starting Material | Activating Group | Fluoride Source | Product Stereochemistry | Reference(s) |
| Cbz-(2S,4R)-Hyp | Tosylate | Inorganic Fluoride (e.g., KF) | (2S,4S)-flp (Inversion) | nih.gov |
| Boc-(2S,4R)-Hyp-OMe | Triflate | Tetrabutylammonium fluoride (TBAF) | (2S,4S)-flp (Inversion) | nih.gov |
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol, which is crucial for accessing specific diastereomers of 4-fluoroproline (B1262513) from a single, commercially available starting material like (2S,4R)-N-Boc-4-hydroxy-proline. nih.govacs.org The reaction converts an alcohol into various functional groups, including esters, through a process that proceeds with a clean inversion of stereochemistry via an S_N2 pathway. wikipedia.orgorganic-chemistry.orgchem-station.com
In the context of fluoroproline synthesis, the Mitsunobu reaction is not typically used for direct fluorination but rather to invert the hydroxyl group's stereochemistry at the C4 position. For example, to synthesize the trans-fluoroproline from (2S,4R)-hydroxyproline, one might first need the (2S,4S)-hydroxyproline precursor. This is achieved by reacting the (2S,4R)-hydroxyproline derivative with a carboxylic acid (e.g., 4-nitrobenzoic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govacs.orgnih.gov This forms an ester with inverted stereochemistry, which is then hydrolyzed to yield the (2S,4S)-hydroxyproline derivative. nih.govacs.org This inverted precursor can then be subjected to fluorination where another inversion occurs, regenerating the original trans stereochemical relationship between the carboxylate and the new fluorine substituent.
| Reagents | Role | Key Feature | Reference(s) |
| Triphenylphosphine (PPh₃) | Activates the alcohol | Forms a phosphonium (B103445) intermediate | wikipedia.orgorganic-chemistry.org |
| DEAD or DIAD | Oxidant | Consumed during the reaction | wikipedia.orgnih.gov |
| Carboxylic Acid (e.g., p-nitrobenzoic acid) | Nucleophile | Inverts the stereocenter | nih.govchem-station.comscispace.com |
Deoxyfluorination offers a more direct route for converting a hydroxyl group to a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs, like morpholinosulfur trifluoride, can directly replace the hydroxyl group of a 4-hydroxyproline derivative with fluorine. acs.orgnih.gov This method can be highly effective, sometimes avoiding the need for a separate activation step. hyphadiscovery.com
For instance, the synthesis of both cis- and trans-4-fluoro-L-proline has been achieved from the corresponding (2S,4R)- and (2S,4S)-N-Boc-4-hydroxy-L-proline derivatives using morpholinosulfur trifluoride as the key deoxyfluorinating agent. nih.gov The use of a sterically hindered tert-butyl ester in the starting material was shown to prevent intramolecular side reactions, leading to a single diastereomer as the sole product. nih.gov
The Carbobenzoxy (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis, first introduced by Bergmann and Zervas. total-synthesis.commasterorganicchemistry.com It is essential for preventing the nucleophilic nitrogen atom of proline from participating in unwanted side reactions during the fluorination and subsequent coupling steps.
The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann conditions). total-synthesis.comgoogle.com This reaction forms a stable carbamate (B1207046) linkage. masterorganicchemistry.com
A key advantage of the Cbz group is its orthogonality to other common protecting groups like Boc and Fmoc. total-synthesis.commasterorganicchemistry.com The Cbz group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. It is most commonly removed under neutral conditions via catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. total-synthesis.commasterorganicchemistry.commissouri.edu This specific removal condition allows for selective deprotection in complex molecules.
While solution-phase synthesis can produce this compound, incorporating fluorinated prolines into larger peptides is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). rsc.orgscilit.com This requires the fluorinated proline to be prepared as an Fmoc- or Boc-protected building block. acs.org
A more advanced and practical approach, termed "proline editing," circumvents the need for preparing these specialized building blocks in solution. nih.govsemanticscholar.orgfigshare.com In this methodology, a commercially available and inexpensive amino acid, Fmoc-(4R)-Hydroxyproline (Fmoc-4R-Hyp), is incorporated directly into a peptide sequence during standard automated SPPS. nih.govnih.govresearchgate.net
The general workflow for proline editing is as follows:
Incorporation : Fmoc-Hyp-OH is coupled to the resin-bound peptide chain. nih.gov
Orthogonal Protection : The free hydroxyl group of the Hyp residue is protected on the solid phase, for example, as a trityl ether. This protection is orthogonal to the Fmoc group used for the peptide backbone synthesis. nih.gov
Peptide Elongation : The rest of the peptide is synthesized using standard SPPS protocols. nih.gov
Selective Deprotection : After the full peptide is assembled, the hydroxyl protecting group (e.g., trityl) is selectively removed, leaving the rest of the peptide's protecting groups intact. nih.gov
On-Resin Modification : The now-free hydroxyl group is chemically modified. To generate a fluoroproline residue, a deoxyfluorination or a displacement reaction is performed directly on the resin-bound peptide. nih.gov
This "proline editing" technique allows for the late-stage, stereospecific conversion of a hydroxyproline residue into a 4-fluoroproline residue within a fully assembled peptide, providing a highly versatile route to structurally diverse peptides. nih.govsemanticscholar.org
Synthesis of Diastereomeric and Multi-Fluorinated Proline Analogs Relevant to this compound Studies
The synthesis of fluorinated proline analogs is essential for probing structure-function relationships in peptides and proteins. Access to a variety of diastereomers and multi-fluorinated derivatives allows for systematic investigation into the effects of fluorine substitution. soton.ac.uk A primary and practical strategy for synthesizing 4-fluoroproline diastereomers begins with the readily available collagen component, (2S,4R)-4-hydroxyproline (HypOH). nih.gov
A common method involves the nucleophilic substitution (SN2) of an activated hydroxyl group. In this approach, the hydroxyl group of a protected hydroxyproline derivative is converted into a good leaving group, such as a triflate. Subsequent displacement with a fluoride ion source, like tetra-n-butylammonium fluoride (TBAF), results in the formation of the C-F bond with an inversion of configuration at the C-4 position. nih.gov This stereochemical inversion is pivotal, as it allows for the synthesis of (2S,4S)-4-fluoroproline (the cis diastereomer) from the naturally abundant trans-4-hydroxyproline. nih.gov To obtain the trans-4-fluoroproline (B7722503) diastereomer, the corresponding cis-4-hydroxyproline must be used as the starting material. nih.gov
Alternative fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) and its congeners can also be employed. These reagents serve the dual purpose of activating the hydroxyl group and providing the fluoride nucleophile in a single step. nih.gov However, DAST is known to be both costly and potentially explosive, prompting the development of safer, more practical routes using fluoride salts. nih.gov
For the synthesis of more complex, multi-fluorinated, or highly functionalized proline analogs, different methodologies have been developed. One innovative approach is a copper(I)-catalyzed cascade reaction involving CF3-substituted allenynes and tosylazide. This process, which includes a [3 + 2]-cycloaddition, ketenimine rearrangement, and an Alder-ene cyclization, yields densely functionalized proline derivatives with high diastereoselectivity. mdpi.comnih.gov Such methods expand the chemical space of accessible fluorinated proline analogs beyond simple mono-fluorination at the 4-position.
| Method | Starting Material | Key Reagents | Product Type | Key Feature |
|---|---|---|---|---|
| SN2 Displacement | (2S,4R)-4-Hydroxyproline | Trifluoromethanesulfonic anhydride, Tetra-n-butylammonium fluoride (TBAF) | (2S,4S)-4-Fluoroproline (cis) | Inversion of stereochemistry at C-4. nih.gov |
| Direct Fluorination | (2S,4R)-4-Hydroxyproline | (Diethylamino)sulfur trifluoride (DAST) | (2S,4S)-4-Fluoroproline (cis) | One-step activation and fluorination. nih.gov |
| Cascade Cyclization | CF3-substituted allenynes | Cu(I) catalyst, Tosylazide | Highly functionalized CF3-proline derivatives | High diastereoselectivity for complex analogs. mdpi.comnih.gov |
Enzymatic and Biocatalytic Approaches to Fluorinated Amino Acid Synthesis
Enzymatic and biocatalytic methods represent a powerful and sustainable alternative to traditional chemical synthesis for producing fluorinated compounds. nih.gov These approaches offer significant advantages, including high selectivity (regio-, chemo-, and stereoselectivity), mild reaction conditions, and reduced environmental impact. The use of enzymes can circumvent the need for complex protection and deprotection steps often required in multistep chemical syntheses. nih.govnih.gov
The direct enzymatic formation of a carbon-fluorine bond is a rare event in nature. The key biocatalyst capable of this transformation is the enzyme fluorinase , first isolated from Streptomyces cattleya. nih.gov Fluorinase catalyzes the S-adenosyl-L-methionine (SAM)-dependent nucleophilic substitution of a fluoride ion, making it a highly valuable tool for synthesizing organofluorine compounds. nih.govnih.gov Its ability to form a C-F bond under benign aqueous conditions is a significant departure from the often harsh conditions of chemical fluorination. researchgate.net
While fluorinase is unique in its direct fluorination capability, other enzymes play a crucial role in the synthesis and derivatization of fluorinated molecules by acting on substrates that already contain fluorine. These enzymes are part of a growing biocatalytic toolbox for creating complex fluorinated natural products and their analogs.
| Enzyme Class | Function | Example of Fluorinated Product Synthesis |
|---|---|---|
| Fluorinase | Catalyzes the direct formation of a C-F bond from F-. nih.gov | Synthesis of 5'-Fluoro-5'-deoxyadenosine (5'-FDA) from SAM and fluoride ion. nih.gov |
| Cytochrome P450s | Catalyze diverse reactions, including hydroxylation and C-N bond formation on fluorinated substrates. nih.gov | Hydroxylation of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (5F-AKB48). nih.gov |
| Aldolases | Mediate C-C bond formation via aldol (B89426) condensation. nih.gov | Synthesis of fluorinated β-hydroxy-α-amino acids. nih.gov |
| Tyrosine Phenol-lyases (TPLs) | Synthesize L-tyrosine and its analogs. nih.gov | Production of 3-fluoro-L-tyrosine from o-fluorophenol. nih.gov |
A chemoenzymatic approach, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a highly promising pathway for the synthesis of this compound. Such a strategy can leverage the best of both worlds: an enzymatic step for precise, stereoselective synthesis of a key intermediate, followed by robust chemical transformations to complete the synthesis.
A potential chemoenzymatic route to this compound could be envisioned as follows:
Enzymatic Hydroxylation : The synthesis would begin with L-proline, a readily available and inexpensive starting material. A recombinant whole-cell biocatalyst expressing a proline 4-hydroxylase (P4H) enzyme could be used to perform a highly regio- and stereoselective hydroxylation at the C-4 position. This biotransformation yields trans-4-hydroxy-L-proline (Hyp) with high efficiency and under environmentally friendly conditions, avoiding the use of harsh chemical reagents. researchgate.net
Chemical Protection : The resulting Hyp intermediate would then be subjected to a standard chemical protection step. The secondary amine of the proline ring can be protected with a carboxybenzyl (Cbz) group using benzyl chloroformate (Cbz-Cl) to yield Cbz-trans-4-hydroxy-Pro-OH.
Chemical Fluorination with Stereochemical Control : The final and most critical step is the conversion of the hydroxyl group to a fluoro group while retaining the desired trans stereochemistry. Standard SN2 fluorination of Cbz-trans-4-hydroxy-Pro-OH would lead to an inversion of stereochemistry, yielding the cis product. To obtain the desired trans product, a double-inversion (net retention) chemical sequence would be necessary. This could involve activating the hydroxyl group, displacing it with a nucleophile like acetate (B1210297) in a first SN2 reaction (inversion), and then displacing the acetate with a fluoride ion in a second SN2 reaction (second inversion), ultimately resulting in the target this compound.
This proposed chemoenzymatic pathway highlights how the precision of biocatalysis can be synergistically combined with established chemical methods to construct complex, stereochemically defined molecules like this compound.
Stereochemical and Conformational Analysis of Cbz Trans 4 Fluoro Pro Oh and Its Incorporation into Peptidic Systems
Influence of Fluorine Substitution on Pyrrolidine (B122466) Ring Pucker
The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo and Cγ-exo. ugent.be In the Cγ-endo pucker, the Cγ atom is displaced on the same side of the ring as the carboxyl group, while in the Cγ-exo pucker, it is displaced on the opposite side. ugent.be The substitution of a hydrogen atom with a highly electronegative fluorine atom at the C4 position, as seen in Cbz-trans-4-fluoro-Pro-OH, significantly biases this equilibrium. nih.govresearchgate.net
In the case of trans-4-fluoroproline (B7722503) derivatives like this compound, which corresponds to the (4R) configuration for L-proline, there is a strong preference for the Cγ-exo pucker. researchgate.netresearchgate.net This preference is a direct consequence of stereoelectronic effects introduced by the fluorine atom. nih.gov Crystal structure analysis and NMR spectroscopy have confirmed that peptides containing (4R)-fluoro-L-proline predominantly adopt the Cγ-exo conformation. ugent.be This contrasts with the (4S) stereoisomer, which strongly favors the Cγ-endo pucker. researchgate.netnih.gov The conformational bias induced by fluorine is so significant that (4R)-FPro exhibits a 93% preference for the Cγ-exo pucker in the trans amide isomer. researchgate.net
It's important to note that while there is a strong preference, the ring can still adopt the less favored conformation to avoid steric clashes within a larger peptide or protein structure. nih.gov The distinct puckering preferences of the fluorinated proline stereoisomers are summarized in the table below.
| Proline Derivative | Preferred Pucker (trans-amide) |
| Proline (unsubstituted) | Mixture of Cγ-endo and Cγ-exo ugent.beacs.org |
| (4R)-fluoroproline (trans) | Cγ-exo researchgate.netresearchgate.net |
| (4S)-fluoroproline (cis) | Cγ-endo researchgate.netnih.gov |
| 4,4-difluoroproline | Similar to unsubstituted proline researchgate.net |
The strong preference for the Cγ-exo pucker in trans-4-fluoroproline derivatives is primarily attributed to the gauche effect. nih.govnih.gov This stereoelectronic effect describes the tendency of a molecule to adopt a conformation where vicinal electron-withdrawing groups are positioned gauche (at a dihedral angle of approximately 60°) to each other. acs.orgnih.govacs.org In (4R)-fluoroproline, the C-F bond orients itself to be antiperiplanar to an adjacent C-H bond, which stabilizes the Cγ-exo conformation through hyperconjugative interactions (σC–H→σ*C–F). nih.gov
Furthermore, the ring pucker influences the geometry of the preceding peptide bond, which in turn affects n→π* interactions. nih.govbiorxiv.org An n→π* interaction is a stabilizing orbital interaction between the lone pair of electrons on a carbonyl oxygen (n) and the antibonding orbital (π) of the subsequent carbonyl carbon. nih.gov The Cγ-exo pucker, favored by this compound, pre-organizes the backbone in a way that is conducive to a strong n→π interaction when the preceding peptide bond is in the trans conformation. nih.govnih.gov This interaction further stabilizes the trans isomer. biorxiv.org Conversely, the Cγ-endo pucker, favored by the (4S) stereoisomer, results in a longer distance between the interacting carbonyls, leading to a weaker n→π* interaction. nih.gov
Impact on Xaa-Pro Amide Bond Isomerism and Rotational Barriers
The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in that it can adopt both cis and trans conformations with comparable energy levels, unlike most other peptide bonds which overwhelmingly favor the trans state. ugent.be The substitution of fluorine at the C4 position of the proline ring has a significant impact on both the equilibrium between these two isomers and the rate at which they interconvert. nih.govresearchgate.netpnas.org
The conformational bias of the pyrrolidine ring directly influences the cis/trans equilibrium of the preceding amide bond. nih.govbiorxiv.org The Cγ-exo pucker, strongly preferred by this compound, stabilizes the trans conformation of the Xaa-Pro bond. nih.govresearchgate.net This is consistent with observations that (4R)-fluoroproline favors the trans isomer, while (4S)-fluoroproline, which prefers the Cγ-endo pucker, favors the cis isomer. nih.govnih.gov This modulation of the cis/trans equilibrium is a powerful tool in peptide and protein engineering. nih.govpnas.org
In addition to shifting the equilibrium, the fluorine substituent also accelerates the rate of cis/trans isomerization. nih.govnih.gov The electron-withdrawing nature of the fluorine atom reduces the double-bond character of the amide bond, thereby lowering the energy barrier for rotation. nih.govnih.gov This accelerated isomerization can be a critical factor in protein folding kinetics, where the slow isomerization of prolyl peptide bonds can be a rate-limiting step. nih.gov
The table below summarizes the conformational preferences of different 4-substituted prolines.
| Proline Derivative | Favored Ring Pucker | Favored Xaa-Pro Amide Conformation |
| (4R)-fluoroproline (trans) | Cγ-exo nih.govresearchgate.net | trans nih.govnih.gov |
| (4S)-fluoroproline (cis) | Cγ-endo nih.govnih.gov | cis nih.govnih.gov |
The primary mechanism through which the fluorine atom exerts its influence is the inductive effect. nih.govpnas.org As the most electronegative element, fluorine strongly withdraws electron density from the surrounding atoms. This electron withdrawal propagates through the sigma bonds of the pyrrolidine ring to the amide nitrogen. nih.gov This reduction in electron density at the nitrogen diminishes its ability to donate its lone pair of electrons to the carbonyl carbon of the preceding residue, thereby decreasing the double-bond character of the Xaa-Pro amide bond. nih.gov A bond with less double-bond character has a lower rotational barrier, leading to faster interconversion between the cis and trans isomers. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have played a crucial role in elucidating the conformational preferences of fluorinated prolines like this compound. acs.org These studies have corroborated experimental findings from NMR spectroscopy and X-ray crystallography and have provided deeper insights into the underlying stereoelectronic effects. nih.gov
Electronic Structure Calculations (e.g., MP2, DFT) for Potential Energy Surfaces
The conformational landscape of fluorinated prolines is governed by a delicate balance of steric and electronic effects. To accurately map this landscape, researchers employ high-level electronic structure calculations to generate potential energy surfaces (PES). Methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are instrumental in this regard. biorxiv.orgnih.gov
DFT calculations have been successfully used to determine the preferred conformations of fluoroproline derivatives. nih.gov For instance, these calculations can elucidate the ring-puckering preferences (Cγ-endo vs. Cγ-exo) which are significantly influenced by the stereochemistry of the fluorine substituent. nih.govbeilstein-journals.org The strong inductive effect of the fluorine atom favors a gauche relationship between the fluorine and the nitrogen atom of the preceding amide bond, which in turn biases the ring pucker. acs.orgnih.gov
A benchmark study evaluating various electronic structure methods found that for non-aromatic fluorinated systems, MP2 calculations perform well in assessing changes in shielding, which is related to the electronic environment and conformation. nih.gov DFT functionals such as B3LYP have been used to explore the relative energies of different stereoisomers and conformers of fluorinated pyrrolidines. beilstein-journals.org These quantum chemical analyses help to dissect the contributions of various stereoelectronic interactions, such as the gauche effect and anomeric effects (nN→σ*CF electron delocalization), which modulate the conformational energetics. beilstein-journals.org
By computing the energy as a function of key dihedral angles, a detailed PES can be constructed. biorxiv.org This surface provides critical insights into the low-energy conformations, the energy barriers between them, and how these are influenced by the solvent environment. biorxiv.org
Molecular Dynamics Simulations and Force Field Development
While electronic structure calculations provide a detailed picture of the energetics of small systems, Molecular Dynamics (MD) simulations are necessary to explore the conformational dynamics of larger peptidic systems containing this compound over time. A critical prerequisite for accurate MD simulations is a well-parameterized force field. biorxiv.org
Standard protein force fields often lack parameters for non-canonical amino acids like fluorinated prolines. Therefore, specific force field development is required. acs.orgnih.govbiorxiv.org This process typically involves using quantum mechanical data from electronic structure calculations to derive parameters such as partial atomic charges, bond lengths, bond angles, and dihedral terms. biorxiv.orgacs.orgnih.gov
For example, a common approach is to generate a set of conformations for a model dipeptide, such as an acetylated and N-methylated fluoroproline derivative, and then derive atomic charges that reproduce the quantum mechanical electrostatic potential. acs.orgnih.govbiorxiv.org The potential energy surfaces calculated via methods like DFT can be used to construct corrections for classical force fields, ensuring they accurately capture the experimental conformational equilibria, including the coupling between ring puckering and cis-trans isomerism. biorxiv.org
Once developed, these specialized force fields can be used in MD simulations to study how the incorporation of this compound affects peptide and protein structure, folding, and dynamics. acs.orgbiorxiv.org These simulations can reveal how the conformational biases observed in the isolated amino acid translate to the context of a polypeptide chain.
Spectroscopic Techniques for Conformational Elucidation of Fluorinated Prolines
Spectroscopic methods provide the experimental data necessary to validate and complement computational findings, offering a direct window into the conformational properties of fluorinated prolines in different environments. nih.govacs.orgnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy, Especially 19F NMR
NMR spectroscopy is a powerful tool for studying the conformation of fluorinated prolines in solution. The 19F nucleus is an ideal probe due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local electronic environment. acs.orgnih.gov
The 19F chemical shift is exquisitely sensitive to the local conformation, making it an excellent reporter of the pyrrolidine ring pucker and the cis/trans isomerization of the preceding Xaa-Pro peptide bond. acs.orgnih.govchemrxiv.org For example, distinct 19F NMR signals are often observed for the cis and trans isomers, allowing for their quantification. nih.govnih.govcopernicus.org
In the case of 4,4-difluoroproline, the difference in chemical shift between the two diastereotopic fluorine atoms (ΔδFF) has been shown to be a direct reporter of the ring pucker preference. nih.govchemrxiv.org A small ΔδFF is indicative of a mixture of exo and endo puckers, as seen in flexible peptides, while a large ΔδFF signifies a strong preference for a single pucker conformation. nih.govchemrxiv.org This principle can be extended to mono-fluorinated prolines where the chemical shift provides insight into the conformational equilibrium.
Furthermore, 19F NMR can be used to study the dynamics of proline-containing peptides, including the rates of cis/trans isomerization. acs.orgresearchgate.net The relatively narrow lines and favorable relaxation properties of 19F nuclei in prolines make them excellent reporters for studying protein interactions and folding. copernicus.org
| Technique | Information Obtained | Reference Compound Example |
| 19F NMR | Ring pucker preference, cis/trans amide bond population, isomerization rates, protein-ligand interactions. | 4,4-Difluoroproline (Dfp) |
| 13C NMR | Cis/trans isomerism (via Cβ and Cγ chemical shifts). | Fluorinated Proline Peptides |
| 1H NMR | Coupling constants provide dihedral angle information related to ring conformation. | N-Cbz-3,4-epoxyproline benzyl (B1604629) esters |
X-ray Crystallography of this compound-Containing Constructs
X-ray crystallography provides unambiguous, high-resolution structural information on molecules in the solid state. This technique is invaluable for definitively determining the preferred ring pucker and the conformation of the peptide backbone in constructs containing fluorinated prolines.
The crystal structure of a peptide containing a fluorinated proline derivative can reveal:
The precise puckering of the pyrrolidine ring (endo or exo). nih.gov
The geometry of the cis or trans amide bond preceding the fluoroproline residue.
Specific intramolecular and intermolecular interactions, such as hydrogen bonds or n→π* interactions, that stabilize a particular conformation. nih.gov
For example, the configuration of Boc-protected (2S,4R)-4-fluoroproline (Boc-flp) was definitively assigned by X-ray diffraction. nih.gov Similarly, crystallographic analysis of peptides containing proline or its derivatives, like (Pro-Pro-Gly)10, provides a basis for understanding the structural roles these residues play. nih.gov The data obtained from X-ray crystallography serves as the ultimate benchmark for validating the results of computational modeling and for interpreting NMR data. nih.govchemrxiv.org While a crystal structure represents a single, static state, it provides a crucial anchor point for understanding the dynamic behavior observed in solution.
Applications of Cbz Trans 4 Fluoro Pro Oh in Advanced Chemical Biology and Organic Synthesis
Engineering Peptides and Peptidomimetics with Tuned Conformational Properties
The rigid pyrrolidine (B122466) ring of proline plays a crucial role in dictating the backbone conformation of peptides. organic-chemistry.org The introduction of a fluorine atom at the C4 position, particularly in the trans configuration ( (2S,4R) ), significantly influences the ring's pucker and the cis-trans isomerization of the preceding peptide bond. nih.govresearchgate.netnih.gov This high degree of conformational control makes Cbz-trans-4-fluoro-Pro-OH a valuable building block for engineering peptides and peptidomimetics with tailored properties.
Rational Design of Peptides with Enhanced Stability and Biological Activity
The incorporation of (2S,4R)-4-fluoroproline (the deprotected form of this compound) into peptides can lead to a significant increase in their conformational stability. nih.govresearchgate.net The strong inductive effect of the fluorine atom enforces a Cγ-exo pucker on the pyrrolidine ring. nih.govwisc.edu This pre-organization of the backbone dihedral angles can favor specific secondary structures, such as the polyproline II (PPII) helix, which is crucial for many biological recognition events. nih.gov
Furthermore, the electron-withdrawing nature of fluorine can influence the cis/trans ratio of the Xaa-Pro peptide bond, generally favoring the trans conformation which is often the more biologically active form. researchgate.netacs.org This conformational biasing can lead to peptides with enhanced thermal stability and resistance to proteolytic degradation. researchgate.net For instance, substituting proline with (2S,4R)-4-fluoroproline in peptide-based pharmaceuticals has been shown to retain or even improve potency while preventing oxidative metabolism. nih.gov
| Peptide System | Modification | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Model Peptides | Pro → (2S,4R)-4-Fluoroproline | Increased thermal stability | Enforced Cγ-exo pucker, pre-organization of backbone | nih.gov |
| Proline-rich motifs | Pro → (2S,4R)-4-Fluoroproline | Stabilization of PPII helix | Gauche effect favoring the required backbone torsion angles | nih.gov |
| Tripeptide Thrombin Inhibitor | Pro → (2S,4R)-4-Fluoroproline | Retained potency, no oxidative metabolism | Stabilization of the bioactive trans-conformation | nih.gov |
Development of Peptidomimetics to Mimic or Modulate Biological Functions
Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound serves as a key building block in the synthesis of such molecules. chemimpex.commyskinrecipes.com By enforcing a specific conformation, this fluorinated proline derivative helps in designing peptidomimetics that can precisely fit into the binding pockets of target proteins, thereby mimicking or modulating their biological functions.
The conformational rigidity imparted by the fluorinated proline ring is advantageous in reducing the entropic penalty upon binding to a receptor, which can lead to higher binding affinities. nih.gov The incorporation of fluorine can also enhance the lipophilicity and metabolic stability of the peptidomimetic, crucial properties for drug candidates. rsc.org Research in this area focuses on developing novel enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents where a well-defined three-dimensional structure is essential for activity.
Protein Engineering and Structural Biology Probing
The subtle yet predictable conformational effects of incorporating 4-fluoroprolines make them invaluable tools for protein engineering and for probing protein structure and dynamics. nih.govresearchgate.net The trans isomer, derived from this compound, has been particularly useful in stabilizing protein structures and elucidating folding mechanisms.
Strategic Incorporation into Proteins for Modulating Folding Kinetics and Thermodynamics
The substitution of proline residues with (2S,4R)-4-fluoroproline can significantly enhance the thermodynamic stability of proteins. nih.govbachem.comsemanticscholar.org The fluorinated residue helps to pre-organize the polypeptide chain into a conformation that is favorable for the folded state, thereby reducing the entropic cost of folding. nih.gov This stabilization is often more pronounced than that achieved with hydroxyproline (B1673980), the naturally occurring post-translational modification of proline. nih.gov
Furthermore, the rate of protein folding can be limited by the slow isomerization of prolyl peptide bonds. nih.gov The electron-withdrawing fluoro group accelerates this cis-trans isomerization, which can, in some cases, lead to faster protein folding rates. nih.govresearchgate.net This property allows researchers to dissect the role of specific proline residues in the folding pathway of a protein.
| Protein System | Modification | Observed Effect | Thermodynamic/Kinetic Impact | Reference |
|---|---|---|---|---|
| Ubiquitin | Pro → (2S,4R)-4-Fluoroproline | Stabilized protein structure | Pre-organization effect leading to enhanced thermodynamic stability | bachem.com |
| General Proteins | Incorporation of fluorinated amino acids | Increased stability towards heat and chemical denaturants | Enhanced hydrophobic effects and lower per-residue ΔCp° | nih.govsemanticscholar.org |
| Model Proteins | Pro → (2S,4R)-4-Fluoroproline | Acceleration of cis/trans prolyl peptide bond isomerization | Reduced rotational barrier, potentially faster folding rates | nih.govresearchgate.net |
Use as Conformational Tools and Reporters for Protein Structure and Dynamics
The fluorine atom serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The unique chemical shift of the ¹⁹F nucleus is highly sensitive to its local chemical environment. By incorporating (2S,4R)-4-fluoroproline at specific sites within a protein, researchers can obtain detailed information about protein conformation, ligand binding, and dynamics at that particular location. acs.org This makes it a powerful tool for studying protein-protein interactions and the conformational changes that occur during biological processes. The distinct NMR signals for the cis and trans isomers of the Xaa-Pro bond provide a direct way to measure their populations and interconversion rates. researchgate.net
Studies on Collagen Structure and Stability
Collagen, the most abundant protein in animals, has a characteristic triple-helical structure composed of repeating Xaa-Yaa-Gly sequences, where the Xaa and Yaa positions are often occupied by proline and (2S,4R)-4-hydroxyproline (Hyp), respectively. nih.govscispace.com The stability of this triple helix is crucial for the integrity of connective tissues. Studies using fluorinated proline analogs have been instrumental in elucidating the forces that stabilize the collagen triple helix.
Replacing Hyp in the Yaa position with (2S,4R)-4-fluoroproline (Flp) results in a hyperstable triple helix, even more stable than the native, hydroxylated version. nih.govnih.gov This observation was crucial in demonstrating that the stability conferred by modifications at the 4-position of proline is primarily due to stereoelectronic effects rather than hydrogen bonding from the hydroxyl group of Hyp. nih.govnih.gov The highly electronegative fluorine atom in the (4R) configuration strongly enforces the Cγ-exo ring pucker, which preorganizes the polypeptide backbone into the conformation required for triple helix formation. nih.govwisc.edu
In contrast, incorporating the diastereomer, (2S,4S)-4-fluoroproline (flp), into the Yaa position is highly destabilizing and prevents triple helix formation. nih.govwisc.edu This stark difference highlights the critical role of stereochemistry in collagen stability. Interestingly, when placed in the Xaa position, it is the (4S) diastereomer (flp) that provides significant stabilization, demonstrating position-dependent stereoelectronic preferences. wisc.edu
| Peptide Sequence | Modification in Yaa Position | Effect on Triple Helix Stability (Tm) | Rationale | Reference |
|---|---|---|---|---|
| (Pro-Yaa-Gly)10 | Yaa = (2S,4R)-4-Hydroxyproline (Hyp) | Stable | Stereoelectronic effect favoring Cγ-exo pucker | nih.gov |
| (Pro-Yaa-Gly)10 | Yaa = (2S,4R)-4-Fluoroproline (Flp) | Hyperstable (Higher Tm than Hyp) | Stronger stereoelectronic effect from fluorine enforcing Cγ-exo pucker | nih.govnih.gov |
| (Pro-Yaa-Gly)7 | Yaa = (2S,4S)-4-Fluoroproline (flp) | Destabilized (No triple helix formation) | Stereoelectronic effect favoring Cγ-endo pucker, incompatible with Yaa position | nih.govwisc.edu |
| (Xaa-Pro-Gly)n | Xaa = (2S,4S)-4-Fluoroproline (flp) | Hyperstable | Stereoelectronic effect favoring Cγ-endo pucker, which is optimal for the Xaa position | wisc.edu |
Stabilization of Collagen-like Triple-Helical Structures
The stability of the collagen triple helix is critical to its biological function as the primary structural protein in animals. This stability is largely influenced by the stereochemistry of its constituent proline and hydroxyproline residues. The incorporation of (2S,4R)-4-fluoroproline (Flp), derived from this compound, into collagen-mimetic peptides has been shown to significantly enhance the thermal stability of the triple-helical structure. nih.govwisc.edu
This stabilization arises from a powerful stereoelectronic interaction known as the gauche effect. The highly electronegative fluorine atom at the 4R position of the proline ring induces a conformational preference for the Cγ-exo pucker. wisc.edu Molecular modeling and structural analysis have revealed that the Yaa position in the repeating Gly-Xaa-Yaa sequence of collagen preferentially adopts this Cγ-exo pucker. wisc.edu By pre-organizing the pyrrolidine ring into this favorable conformation, the entropic cost of folding the peptide into a triple helix is reduced, leading to a more stable structure. nih.gov
Research has demonstrated that replacing (2S,4R)-4-hydroxyproline (Hyp) with Flp in the Yaa position of collagen model peptides results in a significant increase in the melting temperature (Tₘ), which is the midpoint of the thermal transition from the triple-helical state to single strands. nih.gov This hyperstability underscores the dominant role of stereoelectronic effects over the previously hypothesized hydrogen-bonding networks involving the hydroxyl group of hydroxyproline. nih.gov
| Peptide Sequence | Position of Substitution | Substituted Residue | Effect on Stability | Underlying Cause |
|---|---|---|---|---|
| (Pro-Yaa-Gly)n | Yaa | (2S,4R)-4-fluoroproline (Flp) | Greatly Stabilizing | Gauche effect favors Cγ-exo pucker, pre-organizing the chain for the triple helix. wisc.edu |
| (Pro-Yaa-Gly)n | Yaa | (2S,4S)-4-fluoroproline (flp) | Greatly Destabilizing | Gauche effect favors Cγ-endo pucker, which is unfavorable for the Yaa position. wisc.edu |
| (Xaa-Pro-Gly)n | Xaa | (2S,4R)-4-fluoroproline (Flp) | Greatly Destabilizing | Cγ-exo pucker is unfavorable for the Xaa position. nih.gov |
| (Xaa-Pro-Gly)n | Xaa | (2S,4S)-4-fluoroproline (flp) | Greatly Stabilizing | Cγ-endo pucker is favorable for the Xaa position. nih.gov |
Development of Fluorinated Amino Acid-Containing Bioactive Molecules
The incorporation of fluorinated amino acids like 4-fluoroproline is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. The unique properties of the fluorine atom can be exploited to modulate polarity and lipophilicity and to improve metabolic stability.
Strategies for Modulating Polarity and Lipophilicity in Drug Design
The introduction of fluorine into a peptide can significantly alter its physicochemical properties, including polarity and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. However, due to its small size and the tight hold it maintains on its electrons, fluorine is a weak hydrogen bond acceptor and often participates in hydrophobic interactions. This dual nature is sometimes referred to as "polar hydrophobicity". nih.gov
Enhancement of Resistance to Proteolytic Degradation in Peptide-Based Therapeutics
A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. The introduction of non-proteinogenic amino acids is a common strategy to increase resistance to proteolytic cleavage. The C-F bond is exceptionally strong, and the presence of a fluorine atom can sterically and electronically shield the adjacent peptide bonds from enzymatic hydrolysis.
Studies on various antimicrobial peptides have shown that the incorporation of fluorinated amino acids can lead to moderately improved stability against proteases like trypsin. mdpi.com For example, fluorinated derivatives of the host defense peptides buforin and magainin displayed enhanced resistance to proteolytic cleavage while retaining or even improving their antibacterial activity. mdpi.com While direct studies on the proteolytic stability of peptides containing specifically (2S,4R)-4-fluoroproline are limited, the general principle of using fluorination to block enzymatic degradation is well-established. This strategy can increase the in vivo half-life of peptide therapeutics, leading to improved efficacy and potentially less frequent dosing. nih.gov
Utilization of this compound in ¹⁹F NMR Applications
The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a nuclear spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, resulting in high sensitivity. rsc.org Crucially, since fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free signal detection. This compound, after deprotection and incorporation into polypeptides, provides a powerful tool for studying peptide and protein structure, conformation, and interactions. rsc.org
Probing Conformational Changes and Interactions in Polypeptides using ¹⁹F NMR
The chemical shift of the ¹⁹F nucleus in 4-fluoroproline is exquisitely sensitive to its local electronic environment. rsc.org This sensitivity allows ¹⁹F NMR to be used to monitor subtle conformational changes in peptides and proteins. For example, the ¹⁹F chemical shift can distinguish between the Cγ-exo and Cγ-endo puckers of the proline ring and between the cis and trans conformations of the preceding peptidyl-prolyl bond.
This application has been particularly valuable in studying the dynamics of proline-rich sequences and their interactions with binding partners. By incorporating (2S,4R)-4-fluoroproline at specific sites, researchers can monitor conformational changes that occur upon ligand binding, protein folding, or self-assembly. For instance, ¹⁹F NMR has been used to study the assembly of collagen triple helices and to monitor the binding of proline-rich motifs to SH3 domains. mdpi.comrsc.org The ability to obtain detailed conformational and kinetic information makes ¹⁹F NMR with fluoroproline labels an invaluable technique in chemical biology and drug discovery. nih.govrsc.org
| Property | Value/Characteristic | Advantage in Biological NMR |
|---|---|---|
| Natural Abundance | 100% | High sensitivity without isotopic enrichment. rsc.org |
| Spin | 1/2 | Sharp NMR signals and simpler spectra. |
| Gyromagnetic Ratio | High (0.94 relative to ¹H) | High detection sensitivity. |
| Biological Background | Virtually zero | Background-free spectra, allowing for clear detection of the labeled molecule. rsc.org |
| Chemical Shift Sensitivity | High | Sensitive reporter of local conformational and environmental changes. rsc.org |
Development of Chiral Probes for Enantiomeric Purity Determination
The determination of the enantiomeric purity of chiral compounds is of paramount importance in the pharmaceutical and chemical industries. Chiral derivatizing agents (CDAs) are instrumental in this process, as they convert a mixture of enantiomers into diastereomers, which can then be distinguished and quantified using spectroscopic techniques like Nuclear Magnetic Resonance (NMR). wikipedia.org The fluorinated proline derivative, trans-4-fluoro-L-proline (trans-4-F-Pro-OH), has emerged as a highly effective scaffold for the development of sensitive chiral probes, particularly for the analysis of chiral amines using ¹⁹F NMR spectroscopy. nih.gov While this compound is the protected form, its deprotection yields the reactive amine necessary for its function as a CDA.
Research has demonstrated that a chiral derivatizing agent based on trans-4-fluoro-L-proline can be successfully employed for the rapid and simultaneous enantiomeric analysis of a wide array of chiral amines. nih.gov This method is advantageous due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, which allows for the detection of chiral analytes at low concentrations, a task that can be challenging with traditional ¹H NMR analysis. researchgate.net
The derivatization process involves the coupling of the chiral amine analyte with the trans-4-fluoro-L-proline-based probe. The resulting diastereomers exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for their differentiation and quantification. This approach has been successfully applied to the analysis of 22 different chiral non-amino acid amines, multicomponent mixtures of L/D-amino acids, and even dipeptides. nih.gov Furthermore, this method is sensitive enough to determine the enantiomeric purity of amines where the chiral center is several carbons away from the amino group. nih.gov
The utility of this proline-based chiral probe is highlighted by its ability to facilitate the direct and accurate determination of the enantiomeric excess (ee) of amines in an NMR tube with mild reaction conditions. rsc.org The distinguishable chemical shifts produced by the ¹⁹F NMR tag allow for not only the simultaneous discrimination but also the precise quantification of the enantiomeric composition of the amine mixture. researchgate.net
Table 1: Representative Chiral Amines Analyzed Using a trans-4-fluoro-L-proline Based Chiral Derivatizing Agent
| Analyte Classification | Specific Examples | Analytical Method |
|---|---|---|
| Non-Amino Acid Amines | 1-Phenylethylamine | ¹⁹F NMR Spectroscopy |
| 1-(1-Naphthyl)ethylamine | ¹⁹F NMR Spectroscopy | |
| a-Methylbenzylamine | ¹⁹F NMR Spectroscopy | |
| Amino Acids | Alanine | ¹⁹F NMR Spectroscopy |
| Valine | ¹⁹F NMR Spectroscopy | |
| Phenylalanine | ¹⁹F NMR Spectroscopy | |
| Dipeptides | L-Ala-L-Phe | ¹⁹F NMR Spectroscopy |
| D-Ala-D-Phe | ¹⁹F NMR Spectroscopy |
This table is generated based on the types of compounds mentioned in the research for which this analytical method is applicable. nih.gov
The development of chiral probes from fluorinated proline derivatives like this compound represents a significant advancement in the field of chiral analysis. The resulting CDAs are robust and powerful reagents for the differentiation of multicomponent chiral amines, underscoring their importance in quality control and asymmetric synthesis. nih.gov
Future Research Directions and Emerging Opportunities
Advanced Synthetic Strategies for Complex Cbz-trans-4-fluoro-Pro-OH Derivatives
Future synthetic efforts will likely focus on creating more complex and functionally diverse derivatives of this compound. While current syntheses often start from protected 4-hydroxyproline (B1632879), advanced strategies are needed to overcome challenges such as achieving high stereoselectivity and introducing a wider array of functional groups. nih.govnih.gov
Key areas for development include:
Late-Stage Fluorination: Developing methods for the selective fluorination of complex proline-containing peptides and molecules at a late stage in the synthesis. This would provide more efficient access to a diverse library of fluorinated compounds.
Asymmetric Catalysis: Creating novel catalytic systems for the enantioselective synthesis of highly substituted fluorinated proline rings, allowing for precise control over multiple stereocenters.
Flow Chemistry: Utilizing continuous flow technologies for fluorination reactions, which can offer better control over reaction parameters, improve safety, and facilitate scalability. nih.gov
These advanced synthetic methods will be instrumental in generating novel derivatives for applications in medicinal chemistry, chemical biology, and materials science. acs.org
| Synthetic Strategy | Starting Material | Key Reagents/Conditions | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| Nucleophilic Fluorination | N-protected 4-hydroxyproline | TBAF, Inorganic Fluoride (B91410) | Well-established, commercially available starting materials. | Requires activation of hydroxyl group; potential for side reactions like elimination. | nih.gov |
| Deoxyfluorination | N-protected 4-hydroxyproline | DAST, Deoxo-Fluor | Direct conversion of hydroxyl to fluoro group. | Reagents can be hazardous; may result in diastereomeric mixtures. | acs.org |
| Radiosynthesis for PET | 4-Sulfonyloxy-L-proline derivatives | [¹⁸F]fluoride | Enables production of PET imaging agents. | Requires specialized facilities for handling radioactivity; rapid deprotection needed. | nih.govresearchgate.net |
Integration with Directed Evolution and Unnatural Amino Acid Mutagenesis
The site-specific incorporation of this compound and its deprotected form, trans-4-fluoro-L-proline, into proteins represents a significant opportunity to engineer novel biological functions. This is achieved through unnatural amino acid (UAA) mutagenesis, a technique that relies on engineered tRNA/aminoacyl-tRNA synthetase (aaRS) pairs. nih.gov
Future research in this area will focus on:
Developing Orthogonal Synthetases: The generation of highly specific prolyl-tRNA synthetase (ProRS) variants that can efficiently charge tRNA with trans-4-fluoro-L-proline is a key goal. nih.gov Directed evolution can be used to screen libraries of mutant synthetases to identify variants with high activity and fidelity for the fluorinated analog. nih.gov
Engineering Protein Stability and Function: The unique gauche effect of the fluorine atom in fluoroprolines biases the pyrrolidine (B122466) ring pucker, which in turn can stabilize specific protein conformations. nih.gov By strategically incorporating trans-4-fluoro-L-proline, researchers can enhance protein stability, modulate enzyme activity, or alter protein-protein interactions. nih.govacs.org
Creating Novel Biocatalysts: Directed evolution of enzymes containing fluorinated prolines could lead to catalysts with new or enhanced activities. nih.gov The electronic properties of the fluorine atom can alter the local environment of an active site, potentially leading to novel substrate specificities or reaction mechanisms.
The combination of UAA mutagenesis and directed evolution provides a powerful platform for exploring the impact of fluorination on protein structure and function, opening doors to custom-designed proteins for therapeutic and industrial applications. rsc.orgresearchgate.net
Expanding the Scope of this compound in Chemical Probes and Biosensors
The fluorine atom serves as an excellent spectroscopic reporter, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, due to its high sensitivity and the absence of background signals in biological systems. acs.org This property makes this compound and its derivatives promising candidates for the development of advanced chemical probes and biosensors.
Emerging opportunities include:
¹⁹F NMR Probes for Enzyme Activity: Peptides incorporating trans-4-fluoro-L-proline can be designed as substrates for specific enzymes, such as proteases. nih.gov Enzyme-mediated cleavage of the peptide would lead to a change in the chemical environment of the fluorine atom, detectable by ¹⁹F NMR, allowing for real-time monitoring of enzyme activity. thno.org
Conformational Probes: The ¹⁹F chemical shift is highly sensitive to the local environment. acs.org Incorporating trans-4-fluoro-L-proline into peptides or proteins allows researchers to use ¹⁹F NMR to study subtle conformational changes, protein folding events, and ligand binding. acs.org
Fluorescent Biosensors: While not intrinsically fluorescent, the fluoroproline scaffold can be further modified with fluorophores. The rigidified conformation induced by fluorination could be used to control the distance and orientation between a fluorophore and a quencher, leading to "turn-on" fluorescent probes upon interaction with a specific biological target. valpo.edu
These applications will provide powerful tools for studying complex biological processes in vitro and potentially in vivo, aiding in disease diagnosis and drug discovery.
Cross-Disciplinary Applications in Materials Science and Supramolecular Chemistry
The unique physicochemical properties of fluorinated compounds are increasingly being exploited in materials science. man.ac.uk The introduction of this compound into polymers and supramolecular assemblies could lead to materials with novel and tunable properties.
Future research directions may involve:
Fluorinated Polymers: Incorporating fluoroproline derivatives as monomers could lead to the synthesis of novel fluoropolymers. These materials may exhibit enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity, making them suitable for advanced coatings and biomedical devices. man.ac.uk
Self-Assembling Peptides: The conformational preferences of fluoroproline can be used to direct the self-assembly of peptides into well-defined nanostructures such as fibrils, tapes, or hydrogels. The fluorine atoms could also introduce specific non-covalent interactions (e.g., C-H···F-C hydrogen bonds) that further guide the assembly process.
Enhanced CH-π Interactions: The electron-withdrawing nature of fluorine can polarize adjacent C-H bonds, enhancing their ability to participate in CH-π interactions with aromatic systems. acs.orgnih.gov This principle can be used to design highly stable and specific interactions in supramolecular complexes, with potential applications in molecular recognition and crystal engineering.
By leveraging the distinct stereoelectronic effects of fluorine, this compound serves as a versatile building block for the bottom-up design of functional materials and complex molecular architectures.
Q & A
Q. Q. How should researchers address peer critiques about insufficient evidence for the trans-4-fluoro configuration?
- Response Strategy :
- Re-analyze the compound using advanced techniques (e.g., single-crystal XRD or Mosher ester analysis).
- Provide comparative data with cis-4-fluoro-Pro-OH analogs to highlight spectral differences.
- Cite precedents from fluorinated proline literature to contextualize methodological choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
